Protein tyrosine kinase (PTK) inhibitors are potential antiproliferative agents for diseases caused by the hyperactivity of PTKs. Tyrphostins are a class of antiproliferative compounds that act as PTK blockers. PTK inhibitors which preferentially inhibit the epidermal growth factor (EGF) receptor kinase block EGF-dependent cell proliferation. AG-82 is an inhibitor of epidermal growth factor receptor kinase with an IC50 value of 3 µM in the human epidermoid carcinoma cell line A431.1
An inhibitor of epidermal growth factor receptor tyrosine kinase activity and has a reported IC50 of 15 µM for the autophosphorylation of the EGF-receptor.
2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile is a benzenetriol.
Tyrphostin 25
CAS No.: 118409-58-8
Cat. No.: VC20764402
Molecular Formula: C10H6N2O3
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118409-58-8 |
---|---|
Molecular Formula | C10H6N2O3 |
Molecular Weight | 202.17 g/mol |
IUPAC Name | 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile |
Standard InChI | InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H |
Standard InChI Key | YZOFLYUAQDJWKV-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N |
Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N |
Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Classification
Biochemical Mechanisms and Biological Activities
Tyrosine Kinase Inhibition Mechanism
Tyrphostin 25 functions primarily as a competitive inhibitor of tyrosine kinases, a family of enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins . The compound's structure enables it to competitively bind to the ATP-binding site of these enzymes, thereby preventing the phosphorylation of substrate proteins that would otherwise participate in signal transduction cascades. Specifically, Tyrphostin 25 has demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays crucial roles in cell proliferation, survival, and differentiation . The compound's inhibitory mechanism involves mimicking the structure of the tyrosine substrate, allowing it to occupy the active site of the enzyme and prevent normal enzymatic function. The presence of hydroxyl groups on the trihydroxyphenyl moiety likely facilitates hydrogen bonding interactions with specific amino acid residues within the enzyme's active site, contributing to the compound's binding affinity and selectivity . Additionally, Tyrphostin 25 has been reported to inhibit the GTPase activity of transducin, a heterotrimeric G protein involved in visual signal transduction, suggesting broader effects on cellular signaling beyond direct tyrosine kinase inhibition .
Comparative Efficacy Among Tyrphostins
Tyrphostin 25 belongs to a larger family of structurally related compounds that exhibit varying degrees of potency and selectivity toward different tyrosine kinases. While comprehensive comparative data across all tyrphostins is limited in the provided search results, some insights into the relative positioning of Tyrphostin 25 within this family can be inferred. The development of tyrphostins as a class of compounds was based on the rational design of molecules that could selectively target specific tyrosine kinases, with structural modifications yielding variants with different inhibitory profiles. Tyrphostin 25, with its trihydroxyphenyl group, represents one structural variant that demonstrates particularly good activity against EGFR and certain other tyrosine kinases . The specificity of each tyrphostin depends largely on the substitution patterns on the aromatic ring and the nature of the electron-withdrawing groups attached to the α,β-unsaturated nitrile moiety. The hydroxyl groups at positions 3, 4, and 5 on the phenyl ring of Tyrphostin 25 likely contribute to its particular inhibitory profile through specific hydrogen bonding interactions with target enzymes. Different members of the tyrphostin family, such as Tyrphostin AG-213 (mentioned in search result but structurally distinct from Tyrphostin 25), may target different subsets of tyrosine kinases or exhibit different potencies against shared targets, highlighting the structure-activity relationships within this class of compounds.
Table 2: Key Biological Activities of Tyrphostin 25
Research Applications and Experimental Utility
Methodological Considerations in Experimental Use
Structure-Activity Relationships and Chemical Modifications
Key Structural Elements for Biological Activity
Feature | Tyrphostin 25 | Tyrphostin AG-213* |
---|---|---|
Molecular Formula | C₁₀H₆N₂O₃ | C₁₀H₈N₂O₂S |
Molecular Weight | 202.17 g/mol | 220.25 g/mol |
Key Structural Elements | Trihydroxyphenyl with propanedinitrile | Different structure (details not provided in search results) |
Primary Targets | EGFR, transducin GTPase | Not specified in search results |
*Note: Limited information on Tyrphostin AG-213 is available in the search results , and it is included only for comparative purposes.
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